GO-203 TFA

Description

Properties

IUPAC Name |

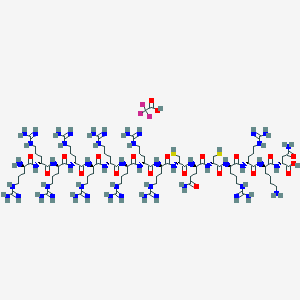

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GO-203 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a synthetic, cell-penetrating, all-D-amino acid peptide inhibitor of the Mucin 1 C-terminal subunit (MUC1-C) oncoprotein. MUC1-C is aberrantly overexpressed in a wide range of human carcinomas and is associated with malignant transformation, progression, and resistance to therapy. This compound exerts its anti-cancer effects by directly targeting a critical protein-protein interaction, leading to the disruption of multiple oncogenic signaling pathways and ultimately culminating in cancer cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular target, downstream signaling consequences, and its effects on cancer cell biology. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.

Core Mechanism: Inhibition of MUC1-C Homodimerization

This compound is a rationally designed peptide consisting of a poly-arginine cell-penetrating domain fused to a sequence (CQCRRKN) that mimics the CQC motif within the MUC1-C cytoplasmic domain.[1] This CQC motif is essential for the homodimerization of MUC1-C, a pivotal step in its oncogenic function.[2][3][4]

Molecular Interaction:

This compound acts as a competitive inhibitor, binding to the CQC motif of a MUC1-C monomer and thereby physically obstructing its interaction with another MUC1-C monomer.[1][5] This direct binding prevents the formation of stable MUC1-C homodimers.[2][6]

Downstream Signaling Consequences of MUC1-C Inhibition

The inhibition of MUC1-C homodimerization by this compound leads to the abrogation of its downstream oncogenic signaling. MUC1-C is known to activate several key survival pathways, and this compound effectively shuts down these signals.

Inhibition of the PI3K/Akt/mTOR Pathway

A primary consequence of this compound treatment is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[1] MUC1-C has been shown to interact with the p85 subunit of PI3K, and this compound blocks this interaction. This leads to a reduction in phosphorylated (active) Akt and downstream effectors like S6 kinase 1 (S6K1).[1]

Induction of Oxidative Stress

This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and a corresponding loss of mitochondrial transmembrane potential.[1] This is, in part, due to the downregulation of TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that plays a role in mitigating oxidative stress.[1] The accumulation of ROS contributes to the cytotoxic effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. INTRACELLULAR TARGETING OF THE ONCOGENIC MUC1-C PROTEIN WITH A NOVEL GO-203 NANOPARTICLE FORMULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mucin 1 C-Terminal Subunit Oncoprotein Is a Target for Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cysteine-mediated dimerization of the MUC1-C oncoprotein in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MUC1-C is synergistic with bortezomib in downregulating TIGAR and inducing ROS-mediated myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Targeting of the Oncogenic MUC1-C Protein with a Novel GO-203 Nanoparticle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The MUC1-C Oncoprotein: A Comprehensive Technical Guide to the Target of GO-203 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 C-terminal (MUC1-C) oncoprotein is a transmembrane protein aberrantly overexpressed in a wide range of human carcinomas, playing a pivotal role in tumorigenesis and therapeutic resistance. Its oncogenic activity is intrinsically linked to its ability to homodimerize, a process essential for its function in downstream signaling pathways that promote cell growth, survival, and metastasis. This technical guide provides an in-depth overview of the MUC1-C oncoprotein as a therapeutic target, with a specific focus on the mechanism of action of GO-203 TFA, a cell-penetrating peptide inhibitor. We will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize this promising anti-cancer agent.

Introduction to MUC1-C Oncoprotein

Mucin 1 (MUC1) is a heterodimeric protein composed of an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C).[1] In cancer cells, MUC1 is overexpressed, and the MUC1-C subunit functions as a key driver of malignancy.[2][3] The MUC1-C subunit consists of a 58-amino acid extracellular domain, a transmembrane domain, and a 72-amino acid cytoplasmic domain.[1][4] The oncogenic function of MUC1-C is dependent on the formation of homodimers, which is mediated by a highly conserved CQC motif within its cytoplasmic domain.[5][6] This dimerization is a critical event that enables MUC1-C to interact with various effector proteins and activate multiple oncogenic signaling pathways.[2][7][8]

This compound: A Targeted Inhibitor of MUC1-C

This compound is a potent and specific inhibitor of the MUC1-C oncoprotein.[9] It is an all-D-amino acid peptide, a feature that enhances its stability and reduces proteolytic degradation. GO-203 consists of a poly-arginine transduction domain, which facilitates its entry into cells, linked to a CQCRRKN motif.[9] This motif is derived from the MUC1-C cytoplasmic domain and acts as a competitive inhibitor, directly binding to the CQC motif of MUC1-C and thereby blocking its homodimerization.[5][9]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of MUC1-C homodimerization.[10] By preventing this crucial step, GO-203 effectively abrogates the oncogenic functions of MUC1-C.[10][11] This disruption leads to a cascade of downstream effects, including the inhibition of key survival pathways and the induction of cellular stress, ultimately leading to cancer cell death.[1][9]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data related to the activity of this compound from in vitro and in vivo studies.

| Parameter | Value | Cell Line / Model | Reference |

| In Vitro Concentration | 5 μM | SKCO-1, Colo-205 (Colon Cancer) | [9][10] |

| In Vitro Effect | ~80% death | SKCO-1 cells (after 3 days) | [9] |

| In Vivo Dosage | 18 mg/kg/day (IP) | COLO-205 tumor xenografts | [9] |

| In Vivo Effect | Complete tumor regression | COLO-205 tumor xenografts (by day 28) | [9] |

Key Signaling Pathways Targeted by this compound

Inhibition of MUC1-C dimerization by this compound leads to the downregulation of several critical oncogenic signaling pathways.

PI3K/AKT/mTOR Pathway

MUC1-C is known to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] this compound-mediated inhibition of MUC1-C leads to the downregulation of this pathway, specifically by inhibiting the PI3K-AKT-S6K1 signaling cascade.[9] This results in decreased synthesis of proteins like TIGAR (TP53-induced glycolysis and apoptosis regulator), which is involved in metabolic regulation and resistance to apoptosis.[9][10]

Figure 1: this compound inhibits the MUC1-C-mediated PI3K/AKT/mTOR pathway.

Induction of Oxidative Stress and Apoptosis

A significant consequence of MUC1-C inhibition by this compound is the induction of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential.[9][10] This disruption of the cellular redox balance pushes cancer cells towards apoptosis (programmed cell death). The downregulation of TIGAR, which is involved in regulating glycolysis and mitigating oxidative stress, further contributes to this pro-apoptotic effect.[1]

Figure 2: this compound induces apoptosis via increased ROS and mitochondrial dysfunction.

Wnt/β-catenin Pathway

MUC1-C has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and stemness.[2][7] MUC1-C can directly bind to β-catenin, preventing its degradation and promoting its nuclear translocation, where it activates the transcription of target genes like MYC.[6] While direct inhibition of this pathway by GO-203 is implied through its targeting of MUC1-C, further specific studies are warranted.

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of this compound's effect on MUC1-C.

Cell Viability Assay

-

Objective: To assess the effect of this compound on the viability of cancer cells.

-

Method:

-

Plate 20,000–30,000 cells per well in a multi-well plate and culture for 48 hours.[10]

-

Treat cells with the desired concentration of this compound (e.g., 5 μM) or vehicle control.[10]

-

For multi-day treatments, add fresh this compound daily for the specified duration (e.g., six days).[10]

-

At the end of the treatment period, harvest the cells.

-

Stain the cells with Trypan Blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability.[10]

-

Co-Immunoprecipitation for MUC1-C Homodimerization

-

Objective: To determine if this compound inhibits the homodimerization of MUC1-C.

-

Method:

-

Treat MUC1-C expressing cells with this compound or a control peptide.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-MUC1-C antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and immunoblotting with an anti-MUC1-C antibody to detect MUC1-C monomers and dimers.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR pathway.

-

Method:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6K1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the levels of intracellular ROS following treatment with this compound.

-

Method:

-

Treat cells with this compound.

-

Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

-

Clinical Significance and Future Directions

The development of this compound represents a significant advancement in the targeted therapy of MUC1-C-positive cancers.[3] Its ability to specifically inhibit the oncogenic function of MUC1-C offers a promising therapeutic strategy for a wide array of solid tumors and hematologic malignancies.[10][12] Phase I clinical trials have been initiated to evaluate the safety and efficacy of GO-203-2c (a variant of GO-203) in patients with solid tumors and acute myeloid leukemia.[13][14]

Future research will likely focus on optimizing the delivery of GO-203, potentially through nanoparticle formulations to enhance its pharmacokinetic properties and tumor-targeting capabilities.[15][16] Furthermore, combination therapies pairing GO-203 with conventional chemotherapy or other targeted agents may provide synergistic anti-cancer effects and overcome mechanisms of drug resistance.[4][17]

Conclusion

This compound is a first-in-class inhibitor that directly targets the MUC1-C oncoprotein by preventing its homodimerization. This targeted approach leads to the disruption of multiple oncogenic signaling pathways, induction of oxidative stress, and ultimately, cancer cell death. The in-depth understanding of its mechanism of action, supported by robust experimental data, positions this compound as a highly promising candidate for the treatment of MUC1-C-expressing cancers. This technical guide provides a foundational resource for researchers and clinicians working towards the development of novel and effective cancer therapies.

References

- 1. Inhibition of the MUC1-C oncoprotein induces multiple myeloma cell death by down-regulating TIGAR expression and depleting NADPH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MUC1-C Oncoprotein as a Target in Breast Cancer; Activation of Signaling Pathways and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MUC1-C oncoprotein as a target in breast cancer: activation of signaling pathways and therapeutic approaches. – ScienceOpen [scienceopen.com]

- 4. Inhibition of the MUC1-C oncoprotein is synergistic with cytotoxic agents in the treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the MUC1-C Cytoplasmic Domain as a Cancer Target | PLOS One [journals.plos.org]

- 6. INHIBITION OF MUC1-C SUPPRESSES MYC EXPRESSION AND ATTENUATES MALIGNANT GROWTH IN KRAS MUTANT LUNG ADENOCARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MUC1-C in chronic inflammation and carcinogenesis; emergence as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GO-203 | Mechanism | Concentration [selleckchem.com]

- 11. Mucin 1 C-Terminal Subunit Oncoprotein Is a Target for Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncozine.com [oncozine.com]

- 13. A Phase I/II Trial of the MUC1 inhibitor, GO-203-2c alone and in combination with decitabine in patients with relapsed or refractory acute myeloid leukemia | Dana-Farber Cancer Institute [dana-farber.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. INTRACELLULAR TARGETING OF THE ONCOGENIC MUC1-C PROTEIN WITH A NOVEL GO-203 NANOPARTICLE FORMULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular Targeting of the Oncogenic MUC1-C Protein with a Novel GO-203 Nanoparticle Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular targeting of the oncogenic MUC1-C protein with a GO-203 nanoparticle formulation overcomes MCL-1- and BFL-1-mediated resistance in human carcinoma cells. - ASCO [asco.org]

GO-203 TFA: A Technical Whitepaper on a Novel MUC1-C Oncoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a synthetic, cell-penetrating peptide inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein, a transmembrane protein aberrantly overexpressed in a wide range of epithelial cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound. The document details its targeted disruption of MUC1-C homodimerization and subsequent downstream signaling pathways, leading to cancer cell death. In vitro and in vivo data are presented, alongside detailed experimental protocols and visual representations of the key biological processes involved.

Introduction: The MUC1-C Oncoprotein as a Therapeutic Target

Mucin 1 (MUC1) is a heterodimeric glycoprotein that is overexpressed in numerous adenocarcinomas, including those of the breast, colon, lung, and pancreas. The MUC1 protein is composed of two subunits: the N-terminal subunit (MUC1-N) and the C-terminal subunit (MUC1-C). The MUC1-C subunit is the transmembrane component and possesses oncogenic properties. Upon homodimerization, MUC1-C activates multiple downstream signaling pathways that promote cell proliferation, survival, and metastasis, while inhibiting apoptosis. Its pivotal role in tumorigenesis makes it an attractive target for cancer therapy.

Discovery and Development of this compound

This compound is a second-generation, all D-amino acid peptide developed to inhibit the oncogenic function of MUC1-C.[1] It consists of a poly-arginine transduction domain that facilitates cell penetration, linked to a seven-amino-acid sequence (CQCRRKN) that is homologous to a region within the MUC1-C cytoplasmic domain.[2][3] This sequence competitively binds to the CQC motif of the MUC1-C cytoplasmic tail, thereby sterically hindering its homodimerization and subsequent downstream signaling.[2][3] The trifluoroacetate (TFA) salt form enhances the peptide's stability and solubility.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism initiated by the inhibition of MUC1-C homodimerization. This primary action triggers a cascade of downstream events:

-

Inhibition of the PI3K/AKT/mTOR Pathway: By blocking MUC1-C, this compound prevents the activation of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[2]

-

Downregulation of TIGAR: this compound treatment leads to the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that protects cells from oxidative stress-induced apoptosis.[2]

-

Induction of Oxidative Stress: The inhibition of MUC1-C signaling disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) production.[2]

-

Mitochondrial Dysfunction: The accumulation of ROS contributes to the loss of mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[2]

Signaling Pathway of MUC1-C and Inhibition by this compound

Caption: MUC1-C signaling pathway and its inhibition by this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity across a range of MUC1-positive cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5.6 | [2] |

| ZR-75-1 | Breast Cancer | 2.9 | [2] |

| SKCO-1 | Colon Cancer | Data Not Available | |

| COLO-205 | Colon Cancer | Data Not Available | |

| A549 | Lung Cancer | Data Not Available | |

| H1975 | Lung Cancer | Data Not Available |

Note: While specific IC50 values for all cell lines are not publicly available, studies have shown significant dose-dependent inhibition of cell viability.

In Vivo Efficacy

Xenograft studies in immunodeficient mice have confirmed the anti-tumor activity of this compound in various cancer models.

| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |

| COLO-205 (Colon) | This compound | 18 mg/kg/day, IP, for 28 days | Significant tumor growth inhibition and complete regression | |

| HCT-116 (Colon) | This compound Nanoparticle | 15 mg/kg, weekly, IP | Significant tumor growth inhibition | |

| Ehrlich Ascites Carcinoma (Breast) | This compound Nanoparticle | 15 and 20 mg/kg, weekly, IP | Complete inhibition of tumor growth |

Clinical Development

This compound has been evaluated in early-phase clinical trials for both solid and hematological malignancies.

| Trial Identifier | Phase | Indication | Status | Primary Objectives | Results |

| NCT01279603 | I | Advanced Solid Tumors | Completed | Determine the Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs) | Results not publicly available |

| NCT02204085 | I/II | Relapsed or Refractory Acute Myeloid Leukemia (AML) | Ongoing | Determine the MTD and assess clinical response (alone and in combination with decitabine) | Results not yet publicly available[4][5] |

Experimental Protocols

General Experimental Workflow

Caption: A generalized workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MUC1-C, p-AKT, AKT, p-mTOR, mTOR, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the viability assay.

-

DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.

-

TMRE Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.

-

Wash: Gently wash the cells with pre-warmed PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion

This compound represents a promising targeted therapeutic agent that effectively inhibits the oncogenic function of MUC1-C. Its well-defined mechanism of action, involving the disruption of key cancer-promoting signaling pathways and induction of apoptosis, has been validated in preclinical models. While awaiting the results of ongoing clinical trials, the data gathered to date supports the continued investigation of this compound as a potential treatment for a variety of MUC1-C-expressing cancers. The development of nanoparticle formulations may further enhance its therapeutic index and clinical utility. This technical guide provides a foundational resource for researchers and clinicians interested in the further development and application of this novel anti-cancer peptide.

References

- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the MUC1-C oncoprotein is synergistic with cytotoxic agents in the treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Phase I/II Trial of the MUC1 Inhibitor, GO-203-2C in Patients With Relapsed or Refractory Acute Myeloid Leukemia | Alicanto Learning Network [alicantobidmc.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

GO-203 TFA: A Technical Guide to a Cell-Penetrating Peptide Inhibitor of the MUC1-C Oncoprotein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 (MUC1) oncoprotein, particularly its C-terminal subunit (MUC1-C), is a key player in the development and progression of various cancers. Its overexpression is linked to increased cell proliferation, survival, and resistance to therapy. GO-203 TFA is a novel, cell-penetrating peptide inhibitor designed to specifically target and disrupt the oncogenic functions of MUC1-C. This technical guide provides an in-depth overview of this compound, including its mechanism of action, effects on downstream signaling pathways, and detailed protocols for its experimental application.

Introduction

Mucin 1 (MUC1) is a heterodimeric transmembrane protein aberrantly overexpressed in a majority of human solid tumors and hematologic malignancies, including breast, lung, colon, and prostate cancers.[1] The MUC1 C-terminal subunit (MUC1-C) is the oncogenic component, driving tumorigenesis through its involvement in multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[2] this compound is a D-amino acid peptide that acts as a direct inhibitor of MUC1-C, offering a targeted approach to cancer therapy.[3] Its cell-penetrating nature allows it to enter the cell and interact with the intracellular MUC1-C cytoplasmic domain, blocking its dimerization and subsequent downstream signaling.[3]

Mechanism of Action

This compound is composed of a poly-arginine (poly-R) transduction domain linked to a competitive inhibitory peptide sequence (CQCRRKN).[3] This design facilitates its entry into the cell where the inhibitory sequence binds to the CQC motif within the MUC1-C cytoplasmic tail.[3] This binding event physically obstructs the homodimerization of MUC1-C, a critical step for its oncogenic activity.[3] By preventing dimerization, this compound effectively neutralizes the ability of MUC1-C to activate downstream signaling cascades.[3]

The inhibition of MUC1-C homodimerization by this compound leads to several downstream cellular effects:

-

Inhibition of the PI3K/Akt/mTOR Pathway: this compound treatment has been shown to decrease the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[3]

-

Induction of Oxidative Stress: The peptide inhibitor promotes the production of reactive oxygen species (ROS) within cancer cells.[3]

-

Disruption of Mitochondrial Function: this compound causes a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[3]

-

Downregulation of TIGAR: Treatment with this compound leads to the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein involved in protecting cells from oxidative stress.[3]

-

Inhibition of PDCD4 Degradation: The inhibitor has been observed to inhibit the degradation of Programmed Cell Death 4 (PDCD4), a tumor suppressor protein.[3]

These multifaceted effects culminate in the inhibition of cancer cell proliferation and induction of cell death.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Citation |

| SKCO-1 | Colorectal Cancer | 5 µM | 3 days | Approximately 80% cell death | [4] |

| COLO-205 | Colon Cancer | Not Specified | Not Specified | Inhibition of cell growth | [3] |

| MUC1-positive colorectal cancer cells | Colorectal Cancer | 5 µM | 3 days | Decreased intracellular GSH levels and enhanced ROS production | [4] |

| SW480 (MUC1-negative) | Colorectal Cancer | Not Specified | Not Specified | No effect on cell growth | [4] |

| LOVO (MUC1-negative) | Colorectal Cancer | Not Specified | Not Specified | No effect on cell growth | [4] |

| ZR-75-1 | Breast Cancer | 7.5 µM (nanoparticle formulation) | Single dose, observed on day 3 | Loss of cell survival | [5] |

| H1975 | Lung Cancer | Not Specified (nanoparticle formulation) | Not Specified | Disruption of MUC1-C homodimers, downregulation of TIGAR, decrease in NADPH and GSH levels, activation of p-p38 | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Animal Model | Dosage and Administration | Treatment Duration | Observed Effect | Citation |

| COLO-205 Xenografts | Nude Mice | 18 mg/kg/day, Intraperitoneal (IP) | 28 days | Significant inhibition of tumor growth, with complete regression by day 28 and no regrowth by day 180 | [3] |

| Ehrlich Breast Tumors | Balb/c Mice | 15 and 20 mg/kg (nanoparticle formulation), IP, once a week | 3 weeks | Complete inhibition of tumor growth | [6] |

| ZR-75-1 Xenografts | Nude Mice | 18 mg/kg/day, IP | Not Specified | Effective in treatment | [6] |

| Non-Small Cell Lung Cancer Xenografts | Nude Mice | 30 mg/kg, IP, daily | 21 days | Complete regressions | [6] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

MUC1-C Signaling Pathway and Inhibition by this compound

Caption: MUC1-C signaling and this compound inhibition.

Experimental Workflow for Assessing Cell Viability

Caption: Workflow for Trypan Blue Cell Viability Assay.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Detailed Experimental Protocols

Cell Viability Assessment by Trypan Blue Exclusion

Objective: To determine the percentage of viable cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

0.4% Trypan Blue solution

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control. Incubate for the specified duration (e.g., 3 days).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

-

Add 1 mL of complete medium to inactivate the trypsin and collect the cell suspension in a 1.5 mL microcentrifuge tube.

-

-

Staining:

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

-

Counting:

-

Immediately load 10 µL of the stained cell suspension into a hemocytometer.

-

Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.

-

-

Calculation:

-

Calculate the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle control (e.g., sterile PBS)

-

Matrigel (optional, to improve tumor take rate)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Administer this compound (e.g., 18 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily).

-

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2

-

Endpoint: Continue the treatment for the planned duration (e.g., 28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

Western Blot Analysis of Apoptosis Markers

Objective: To assess the induction of apoptosis by this compound by detecting the cleavage of caspase-3 and PARP.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3, 1:1000; anti-PARP, 1:1000; anti-β-actin, 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

The appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.

-

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental oncogenic activity of MUC1-C. Its ability to penetrate cells and disrupt MUC1-C dimerization leads to the inhibition of critical cancer-promoting pathways and induces cell death. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in investigating and utilizing this novel peptide inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of MUC1-overexpressing cancers. A Phase I clinical trial (NCT01279603) has been initiated to evaluate the safety and tolerability of GO-203-2c in patients with advanced solid tumors.[7]

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. INTRACELLULAR TARGETING OF THE ONCOGENIC MUC1-C PROTEIN WITH A NOVEL GO-203 NANOPARTICLE FORMULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. oncozine.com [oncozine.com]

The Role of GO-203 TFA in Blocking MUC1-C Homodimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucin 1 (MUC1) protein, particularly its C-terminal subunit (MUC1-C), is a transmembrane oncoprotein aberrantly overexpressed in a wide array of human carcinomas. The oncogenic function of MUC1-C is critically dependent on its ability to form homodimers, a process mediated by a highly conserved CQC motif within its cytoplasmic domain. This homodimerization is a pivotal event that facilitates the nuclear translocation of MUC1-C and its subsequent interaction with various transcription factors and signaling molecules, thereby driving cancer cell proliferation, survival, and drug resistance. GO-203 TFA is a cell-penetrating peptide inhibitor designed to specifically target and disrupt MUC1-C homodimerization. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on downstream signaling pathways, and detailed experimental protocols for studying its activity.

Introduction to MUC1-C and its Oncogenic Role

MUC1 is a heterodimeric protein composed of an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C). In cancer cells, MUC1 is overexpressed, and the MUC1-C subunit plays a crucial role in tumorigenesis. The MUC1-C cytoplasmic domain contains a CQC motif that is essential for its homodimerization.[1][2] This dimerization is a critical step for the oncogenic function of MUC1-C, enabling it to translocate to the nucleus and interact with various signaling pathways that promote cancer progression.[3][4]

The formation of MUC1-C homodimers is induced by oxidative stress and is dependent on the cysteine residues within the CQC motif forming disulfide bonds.[2] Once dimerized, MUC1-C can interact with key signaling molecules and transcription factors, including EGFR, PI3K, and NF-κB, leading to the activation of downstream pathways that drive cell proliferation, survival, and metastasis.[3][5]

This compound: A Targeted Inhibitor of MUC1-C Homodimerization

GO-203 is a synthetic, cell-penetrating peptide composed of all D-amino acids, which confers resistance to proteolytic degradation.[6] Its sequence includes a poly-arginine tract for cell membrane translocation and a CQCRRKN motif derived from the MUC1-C cytoplasmic domain.[6][7] this compound acts as a competitive inhibitor by binding to the CQC motif of the MUC1-C cytoplasmic domain, thereby sterically hindering the formation of MUC1-C homodimers.[2][8]

By blocking MUC1-C homodimerization, GO-203 effectively abrogates its oncogenic signaling functions.[1][2] This leads to the inhibition of cancer cell growth, induction of apoptosis, and suppression of tumor xenograft growth in preclinical models.[1][6]

Quantitative Data on this compound Activity

The efficacy of GO-203 has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of GO-203 in Human Breast Cancer Cell Lines

| Cell Line | GO-203 IC50 (μM) |

| MCF-7 | 5.6 ± 0.5 |

| ZR-75-1 | 2.9 ± 0.4 |

Data represents the mean ± SD from multiple experiments.[6]

Table 2: Effective Concentrations of GO-203 in In Vitro Assays

| Cell Line | Concentration (μM) | Assay | Observed Effect | Reference |

| ZR-75-1 | 5 | Western Blot | Blocked MUC1-C dimerization | [2] |

| H1975 | 5 | Western Blot | Blocked MUC1-C dimerization | [2] |

| SKCO-1 | 5 | Cell Viability | Induced ~80% cell death | [7] |

| COLO-205 | 5 | Cell Viability | Inhibition of cell proliferation | [8] |

| MOLM-14 | 2-4 | Co-immunoprecipitation | Blocked MUC1-C interaction with FLT3 | [9] |

Signaling Pathways Modulated by this compound

Inhibition of MUC1-C homodimerization by this compound leads to the downregulation of several key oncogenic signaling pathways.

Figure 1: this compound Inhibition of MUC1-C Signaling.

By preventing MUC1-C homodimerization, this compound inhibits the activation of downstream pathways including the PI3K-AKT-S6K1 and MEK-ERK pathways.[7][10] This leads to decreased synthesis of proteins involved in glycolysis and cell survival, such as TIGAR (TP53-induced glycolysis and apoptosis regulator).[7][8] Furthermore, GO-203 treatment has been shown to suppress the NF-κB pathway, which is critical for inflammation and cell survival.[10] The net effect is an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, cancer cell death.[7][8]

Experimental Protocols

Co-Immunoprecipitation to Detect MUC1-C Homodimerization

This protocol is designed to assess the dimerization status of MUC1-C in cancer cells following treatment with this compound.

Figure 2: Co-Immunoprecipitation Workflow.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., ZR-75-1, H1975) and allow them to adhere overnight. Treat cells with 5 µM this compound or a control peptide daily for two days.[2]

-

Cell Lysis: Lyse the cells in a non-reducing lysis buffer to preserve disulfide bonds.

-

Immunoprecipitation: Incubate cell lysates with an anti-MUC1-C antibody overnight at 4°C. Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Washing and Elution: Wash the beads several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in a non-reducing sample buffer.

-

Western Blotting: Separate the eluted proteins on a non-reducing SDS-PAGE gel. Transfer the proteins to a PVDF membrane and probe with an anti-MUC1-C antibody. The MUC1-C monomer will appear at its expected molecular weight, while the homodimer will be observed at approximately double the molecular weight.

Cell Viability Assay

This protocol measures the effect of this compound on cancer cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, ZR-75-1) in 96-well plates at a density of 4,000 cells/well.[6]

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound. GO-203 should be added every 24 hours for a total of 72 hours.[6]

-

Viability Assessment: After the 72-hour incubation, assess cell viability using a standard method such as the alamarBlue™ assay.

-

Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the IC50 value by performing a non-linear regression of the dose-response data.[6]

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental oncogenic mechanism: MUC1-C homodimerization. Its ability to specifically disrupt this process leads to the inhibition of multiple downstream signaling pathways crucial for cancer cell survival and proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of MUC1-C inhibitors. Further investigation into the clinical potential of GO-203 and similar compounds is warranted for the treatment of MUC1-expressing malignancies.

References

- 1. INTRACELLULAR TARGETING OF THE ONCOGENIC MUC1-C PROTEIN WITH A NOVEL GO-203 NANOPARTICLE FORMULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cysteine-mediated dimerization of the MUC1-C oncoprotein in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MUC1-C in chronic inflammation and carcinogenesis; emergence as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MUC1-C oncoprotein as a target in breast cancer: activation of signaling pathways and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the MUC1-C oncoprotein is synergistic with cytotoxic agents in the treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular targeting of the oncogenic MUC1-C protein with a GO-203 nanoparticle formulation overcomes MCL-1- and BFL-1-mediated resistance in human carcinoma cells. - ASCO [asco.org]

The Impact of GO-203 TFA on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 trifluoroacetate (TFA) is a synthetic peptide inhibitor of the Mucin 1 C-terminal (MUC1-C) oncoprotein, a transmembrane protein aberrantly overexpressed in a wide range of carcinomas. Emerging evidence has highlighted the crucial role of GO-203 TFA in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on key components of the PI3K/Akt/mTOR cascade, and detailed experimental protocols for assessing these effects.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that is frequently dysregulated in cancer.[1][2][3] Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR Complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation.

Mechanism of Action of this compound

This compound is a cell-penetrating peptide that directly targets the MUC1-C oncoprotein. The primary mechanism of action of GO-203 involves binding to the cytoplasmic domain of MUC1-C, which subsequently blocks its homodimerization. This inhibition of MUC1-C function has profound downstream effects on intracellular signaling, most notably on the PI3K/Akt/mTOR pathway.

MUC1-C has been shown to directly interact with the p85 regulatory subunit of PI3K, leading to the activation of the PI3K p110 catalytic subunit and subsequent downstream signaling. By inhibiting MUC1-C, GO-203 effectively uncouples this oncogenic interaction, leading to a downregulation of the PI3K/Akt/mTOR cascade.

Quantitative Effects of this compound on the PI3K/Akt/mTOR Pathway

The inhibitory effect of this compound on the PI3K/Akt/mTOR pathway has been demonstrated through the reduced phosphorylation of key signaling nodes. The following table summarizes the observed effects of GO-203 treatment on cancer cell lines.

| Cell Line | Treatment Concentration | Duration | Effect on p-Akt (Ser473) | Effect on p-mTOR | Effect on p-S6K1 | Reference |

| SKCO-1 (Colon Cancer) | 5 µM | 3 days | Significant Decrease | Significant Decrease | Significant Decrease | [4] |

| H1975 (NSCLC) | 5 µM | 2 days | Significant Decrease | Not Reported | Not Reported | [5] |

| H1650 (NSCLC) | 5 µM | 2 days | Significant Decrease | Not Reported | Not Reported | [5] |

| HCC827 (NSCLC) | 5 µM | 2 days | Significant Decrease | Not Reported | Not Reported | [5] |

| A549 (NSCLC) | 5 µM | 2 days | Significant Decrease | Not Reported | Not Reported | [5] |

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of Akt, mTOR, and S6K1 following treatment with this compound.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow Diagrams

The PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound

Caption: this compound inhibits MUC1-C, blocking PI3K/Akt/mTOR signaling.

Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation

Caption: Workflow for Western blot analysis of p-Akt levels.

Conclusion

This compound represents a promising therapeutic agent that exerts its anticancer effects, at least in part, through the targeted inhibition of the MUC1-C oncoprotein and the subsequent downregulation of the PI3K/Akt/mTOR signaling pathway. The data presented in this guide demonstrate the potent inhibitory effect of this compound on key components of this pathway. The provided experimental protocols offer a framework for researchers to further investigate the molecular mechanisms of this compound and to evaluate its efficacy in various cancer models. Further studies are warranted to fully elucidate the therapeutic potential of targeting the MUC1-C/PI3K/Akt/mTOR axis with this compound in a clinical setting.

References

- 1. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting MUC1-C inhibits the AKT-S6K1-elF4A pathway regulating TIGAR translation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to GO-203 TFA-Induced Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a synthetic peptide inhibitor of the Mucin 1 C-terminal subunit (MUC1-C), an oncoprotein aberrantly overexpressed in a wide range of carcinomas. This technical guide delineates the core mechanism by which this compound induces reactive oxygen species (ROS) in cancer cells, a critical process for its anti-tumor activity. By disrupting MUC1-C homodimerization, this compound initiates a signaling cascade that leads to the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR). This event culminates in a significant disruption of cellular redox homeostasis, characterized by the depletion of key antioxidants, a surge in ROS levels, mitochondrial dysfunction, and ultimately, apoptotic cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on the effects of this compound, and detailed experimental protocols for studying this phenomenon.

Introduction

The MUC1-C oncoprotein plays a pivotal role in tumorigenesis by promoting cell proliferation, survival, and metastasis. Its overexpression is a common feature in numerous cancers, making it an attractive target for therapeutic intervention. This compound is a cell-penetrating peptide designed to specifically inhibit the oncogenic function of MUC1-C.[1][2] A key mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species. Understanding the intricacies of this process is crucial for the continued development and optimization of MUC1-C targeted therapies.

The Core Mechanism: From MUC1-C Inhibition to ROS Induction

The induction of ROS by this compound is a multi-step process initiated by the direct inhibition of MUC1-C. This process disrupts downstream signaling pathways that are critical for maintaining cellular redox balance.

Inhibition of MUC1-C Homodimerization

GO-203 is an all D-amino acid peptide that contains a poly-arginine transduction domain for cell penetration and a CQCRRKN motif that binds to the MUC1-C cytoplasmic tail.[1][2] This binding physically obstructs the homodimerization of MUC1-C, a crucial step for its oncogenic signaling.[1][2]

Downregulation of TIGAR via the PI3K/AKT/mTOR Pathway

The inhibition of MUC1-C homodimerization leads to the suppression of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][3] This pathway is a central regulator of cell growth, proliferation, and survival. A key downstream effector of this pathway is the TP53-induced glycolysis and apoptosis regulator (TIGAR). This compound-mediated inhibition of the PI3K/AKT/mTOR axis results in the translational downregulation of TIGAR.[3]

Disruption of Redox Homeostasis

TIGAR functions to shunt glucose into the pentose phosphate pathway (PPP), a major source of the reducing equivalent NADPH.[4] NADPH is essential for maintaining a reduced intracellular environment and is a critical cofactor for glutathione reductase, the enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[4]

The downregulation of TIGAR by this compound leads to:

-

Decreased NADPH Production: Reduced flux through the PPP results in lower levels of cellular NADPH.[4]

-

Depletion of Reduced Glutathione (GSH): With diminished NADPH, the regeneration of GSH is impaired, leading to a significant decrease in the intracellular pool of this vital antioxidant.[1][4]

Induction of Reactive Oxygen Species (ROS)

The depletion of NADPH and GSH severely compromises the cell's antioxidant defense system. This redox imbalance results in the accumulation of reactive oxygen species, including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

Mitochondrial Dysfunction and Apoptosis

Elevated levels of ROS inflict damage on cellular components, particularly the mitochondria. This leads to a loss of the mitochondrial transmembrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.[1] The collapse of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of this compound-induced ROS.

References

GO-203 TFA: A Deep Dive into its Impact on Mitochondrial Transmembrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

GO-203 TFA is a potent and specific peptide-based inhibitor of the MUC1-C oncoprotein, a critical driver of malignancy in a variety of cancers. This technical guide explores the intricate mechanism by which this compound induces cell death, with a particular focus on its profound effects on mitochondrial transmembrane potential. By disrupting MUC1-C homodimerization, this compound initiates a signaling cascade that culminates in increased reactive oxygen species (ROS) production and the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

GO-203 is a cell-penetrating, all D-amino acid peptide designed to specifically target and inhibit the oncogenic function of the MUC1 C-terminal subunit (MUC1-C).[1][2] MUC1-C is a transmembrane protein that is aberrantly overexpressed in numerous carcinomas and plays a pivotal role in promoting cell survival, proliferation, and resistance to therapy.[3][4] GO-203 consists of a poly-arginine transduction domain, which facilitates its entry into cells, linked to a sequence (CQCRRKN) derived from the MUC1-C cytoplasmic domain.[3] This unique structure allows GO-203 to bind to the MUC1-C cytoplasmic tail, thereby blocking the homodimerization necessary for its oncogenic signaling.[1]

Mechanism of Action: From MUC1-C Inhibition to Mitochondrial Dysfunction

The primary mechanism of this compound's anti-cancer activity involves the disruption of key survival pathways regulated by MUC1-C, leading directly to mitochondrial-mediated apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

Upon blocking MUC1-C homodimerization, this compound effectively inhibits the PI3K/AKT/mTOR signaling cascade.[1] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by GO-203 leads to the downregulation of downstream effectors, including S6K1, which is involved in protein synthesis.[1]

Downregulation of TIGAR and Increased ROS Production

A critical consequence of MUC1-C inhibition by GO-203 is the downregulation of the TP53-induced glycolysis and apoptosis regulator (TIGAR).[1][2] TIGAR functions to limit intracellular levels of reactive oxygen species (ROS). By suppressing TIGAR, GO-203 treatment leads to a significant increase in ROS production within the cancer cells.[1][2]

Loss of Mitochondrial Transmembrane Potential (ΔΨm)

The accumulation of ROS creates a state of oxidative stress that directly impacts mitochondrial integrity. This leads to a significant decrease in the mitochondrial transmembrane potential (ΔΨm), a critical event that permeabilizes the mitochondrial outer membrane.[1][2] The collapse of ΔΨm is a point of no return for the cell, committing it to the intrinsic pathway of apoptosis. MUC1-C itself can localize to the mitochondrial outer membrane and inhibit the pro-apoptotic protein BAX, thereby preventing the loss of mitochondrial transmembrane potential.[3] By inhibiting MUC1-C, GO-203 relieves this inhibition on BAX, further promoting mitochondrial dysfunction.

The following diagram illustrates the signaling pathway from MUC1-C inhibition by GO-203 to the loss of mitochondrial transmembrane potential.

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data on the Effects of this compound

The following table summarizes the key quantitative findings from studies investigating the effects of this compound on cancer cells.

| Cell Line | Concentration of this compound | Duration of Treatment | Observed Effect | Reference |

| SKCO-1 (MUC1-positive colorectal cancer) | 5 µM | 3 days | Approximately 80% cell death induced. | [1] |

| SKCO-1 (MUC1-positive colorectal cancer) | 5 µM | 3 days | Significant decrease in mitochondrial membrane potential. | [1] |

| SKCO-1 (MUC1-positive colorectal cancer) | 5 µM | 3 days | Significant decrease in intracellular GSH levels. | [1] |

| SW480 and LOVO (MUC1-negative colorectal cancer) | 5 µM | Not specified | No effect on cell growth. | [1] |

| MCF-7 (Breast Cancer) | 5.6 µM | 72 hours | Increased apoptosis when combined with taxol. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on mitochondrial transmembrane potential.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to assess the effect of GO-203 on the viability of cancer cells.

-

Cell Plating: Plate 20,000–30,000 cells per well in a multi-well plate and culture for 48 hours.

-

Treatment: Add GO-203 to the desired final concentration (e.g., 5 µM). For long-term studies, replenish the medium with fresh GO-203 daily for the duration of the experiment (e.g., six days).

-

Cell Harvesting: At the end of the treatment period, detach the cells using trypsin-EDTA.

-

Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate cell viability as (number of viable cells / total number of cells) x 100%.

The following diagram outlines the workflow for a typical cell viability experiment.

Caption: Experimental workflow for cell viability assay.

Measurement of Mitochondrial Transmembrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye to measure changes in the mitochondrial membrane potential.

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound at the specified concentration and duration. Include a positive control for mitochondrial depolarization (e.g., treatment with a protonophore like CCCP).

-

Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye. A common choice is JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Incubation: Incubate the cells with the dye according to the manufacturer's instructions (e.g., 10-15 minutes at 37°C).

-

Washing: Gently wash the cells to remove excess dye.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.

-

Flow Cytometry: Quantify the shift in fluorescence from red to green, indicating mitochondrial depolarization.

-

Fluorescence Microscopy: Visualize the change in mitochondrial fluorescence from red to green.

-

-

Data Interpretation: A significant increase in the green/red fluorescence intensity ratio in GO-203-treated cells compared to control cells indicates a loss of mitochondrial transmembrane potential.

Conclusion

This compound represents a promising therapeutic strategy for MUC1-C-positive cancers. Its ability to induce a robust apoptotic response is intrinsically linked to its capacity to disrupt mitochondrial function. By inhibiting the MUC1-C oncoprotein, GO-203 triggers a cascade of events that leads to increased ROS production and a subsequent collapse of the mitochondrial transmembrane potential. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate and harness the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at understanding and exploiting this novel anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of the MUC1-C oncoprotein is synergistic with cytotoxic agents in the treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular targeting of the oncogenic MUC1-C protein with a GO-203 nanoparticle formulation overcomes MCL-1- and BFL-1-mediated resistance in human carcinoma cells. - ASCO [asco.org]

The Impact of GO-203 TFA on TIGAR Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which the MUC1-C inhibitor, GO-203 TFA, modulates the synthesis of the TP53-induced glycolysis and apoptosis regulator (TIGAR) protein. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of the downstream effects of TIGAR downregulation.

Core Mechanism: Translational Inhibition of TIGAR

This compound is a cell-penetrating peptide inhibitor that directly targets the MUC1-C oncoprotein.[1] By binding to the CQC motif in the MUC1-C cytoplasmic domain, this compound disrupts its homodimerization and subsequent oncogenic signaling.[2] A key consequence of MUC1-C inhibition by this compound is the downregulation of TIGAR protein synthesis.[1][3] Notably, this regulation occurs at the translational level, as this compound treatment has not been found to significantly alter TIGAR mRNA levels.[4]

The inhibitory effect of this compound on TIGAR translation is mediated through the PI3K/AKT/mTOR/S6K1 signaling pathway.[1][5] Inhibition of MUC1-C by this compound leads to a reduction in the phosphorylation and activation of AKT, a central kinase in this pathway.[5] This, in turn, suppresses the activity of the mammalian target of rapamycin (mTOR) and its downstream effector, S6 ribosomal protein kinase 1 (S6K1). The inactivation of S6K1 ultimately hinders the cap-dependent translation of TIGAR mRNA, leading to a marked decrease in TIGAR protein levels.[5]

Quantitative Data Summary

While precise quantitative data on the percentage reduction of TIGAR protein and the fold-change of its downstream effectors following this compound treatment are not consistently reported across all studies, the collective evidence indicates a significant and measurable impact. The following table summarizes the observed effects based on available literature.

| Parameter | Cell Lines | Treatment | Observed Effect | Reference |

| TIGAR Protein Level | SKCO-1, Colo-205 (Colorectal Cancer) | 5 µM this compound for 3 days | Marked depletion | [4] |

| ECA109, KYSE150 (Esophageal Squamous Cell Carcinoma) | 5 µM this compound for 3 days | Substantial decrease | [5] | |

| TIGAR mRNA Level | SKCO-1 (Colorectal Cancer) | 5 µM this compound for 3 days | No significant change | [4] |

| Glutathione (GSH) Level | Colorectal Cancer Cells | This compound treatment | Decrease | [1] |

| Reactive Oxygen Species (ROS) | Colorectal Cancer Cells | This compound treatment | Increase | [1] |

| Mitochondrial Transmembrane Potential | Colorectal Cancer Cells | This compound treatment | Loss | [1] |

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade from MUC1-C inhibition by this compound to the suppression of TIGAR protein synthesis.

Caption: this compound signaling pathway leading to inhibition of TIGAR protein synthesis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on TIGAR protein expression and downstream cellular processes.

Caption: Experimental workflow for assessing this compound's impact on TIGAR.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human colorectal cancer cell lines such as SKCO-1 or Colo-205, or esophageal squamous cell carcinoma cell lines like ECA109 or KYSE150.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate culture vessels. Once they reach 60-70% confluency, treat with 5 µM this compound (or a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

Western Blot Analysis for TIGAR and PI3K/AKT Pathway Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against TIGAR, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). Normalize the TIGAR and phospho-AKT band intensities to the total AKT and loading control, respectively.

Quantitative Real-Time PCR (qRT-PCR) for TIGAR mRNA

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for TIGAR and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative TIGAR mRNA expression using the 2-ΔΔCt method, with GAPDH as the internal control.

Glutathione (GSH) and Reactive Oxygen Species (ROS) Assays

-

GSH Assay: Measure the intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.

-

ROS Assay: Detect intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). After treatment, incubate the cells with DCFDA, and measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

Conclusion